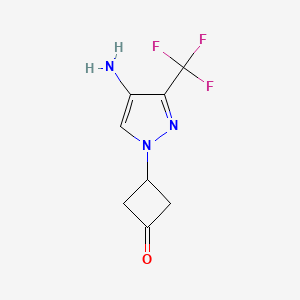

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one

Description

Properties

Molecular Formula |

C8H8F3N3O |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)7-6(12)3-14(13-7)4-1-5(15)2-4/h3-4H,1-2,12H2 |

InChI Key |

SHKQEKZVIVZDTE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one typically involves the reaction of 4-amino-3-(trifluoromethyl)-1H-pyrazole with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The trifluoromethyl group in the pyrazole ring enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl-Substituted Pyrazole Moieties

The trifluoromethyl-substituted pyrazole scaffold is a common pharmacophore in pharmaceuticals and bioactive molecules. Key structural analogues include:

Key Structural Differences :

- Cyclobutanone vs. Aromatic Rings: The cyclobutanone in the target compound introduces ring strain and a ketone functional group, contrasting with Celecoxib’s benzenesulfonamide or Mavacoxib’s fluorophenyl groups. This may reduce π-π stacking interactions but enhance solubility due to the polar ketone .

Physicochemical Properties

Implications :

- The cyclobutanone likely improves aqueous solubility compared to Celecoxib and Mavacoxib, which are more lipophilic due to their aromatic substituents.

- The amino group may further enhance solubility but could also increase metabolic vulnerability compared to halogenated analogues .

Biological Activity

The compound 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 227.19 g/mol

The trifluoromethyl group (-CF) is known to enhance the lipophilicity and bioavailability of compounds, which may contribute to the biological activity of this molecule.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including those containing trifluoromethyl groups, exhibit significant anticancer properties. For instance, a series of pyrazol-1-yl-propanamides were evaluated for their ability to act as selective androgen receptor degraders (SARDs) and pan-antagonists. The introduction of the pyrazole moiety enhanced the binding affinity and selectivity towards androgen receptors, suggesting a potential role in treating hormone-dependent cancers such as prostate cancer .

Table 1: Biological Activity of Related Pyrazole Compounds

| Compound ID | K (DHT = 1 nM) | IC (μM) | % Degradation (LNCaP) | F.L. DC (μM) |

|---|---|---|---|---|

| 16a | 7.398 | 1.442 | 0 | - |

| 10 | >10 | 0.199 | 100 | 0.74 |

| 16b | 0.821 | 0.220 | 82 | 0.47 |

The data indicates that compounds with structural modifications in the pyrazole ring show varying degrees of activity, with some achieving significant degradation of androgen receptors.

The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with cancer cell proliferation and survival. For example, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways, activating caspases and promoting cytochrome c release from mitochondria .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in preclinical models:

- Prostate Cancer Models : In studies using LNCaP cells (a model for prostate cancer), compounds similar to this compound demonstrated potent inhibition of androgen receptor transactivation and significant reductions in cell viability at low concentrations .

- Breast Cancer Studies : Another study explored the use of trifluoromethyl-containing compounds against breast cancer cell lines, revealing enhanced cytotoxicity compared to non-fluorinated analogs. The presence of the trifluoromethyl group was crucial for increasing cellular uptake and enhancing therapeutic efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the pyrazole ring significantly influence biological activity:

- Trifluoromethyl Substitution : Enhances lipophilicity and receptor binding affinity.

- Amino Group Positioning : The position of amino substitutions on the pyrazole ring affects both potency and selectivity towards specific targets.

These insights are essential for guiding future drug design efforts aimed at optimizing the therapeutic profiles of pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.